3-Methoxyoxan-4-one
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxyoxan-4-one can be achieved through several methods. One common approach involves the reaction of 3-methoxy-1,2-epoxypropane with a suitable acid catalyst to form the desired product . The reaction conditions typically include a temperature range of 50-100°C and a reaction time of 2-4 hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or crystallization to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
3-Methoxyoxan-4-one undergoes various chemical reactions, including:
Reduction: Reduction of this compound can yield alcohols or ethers, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in dry ether at 0-25°C.
Substitution: Sodium iodide in acetone at reflux temperature.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or ethers.
Substitution: Halides or amines.
Scientific Research Applications
3-Methoxyoxan-4-one has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Methoxyoxan-4-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The compound’s anti-inflammatory effects could be due to its interaction with signaling pathways involved in inflammation, such as the inhibition of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
3-Methoxytetrahydropyran: Similar in structure but lacks the ketone functional group.
4-Methoxytetrahydropyran: Similar in structure but with the methoxy group at a different position.
Tetrahydro-4H-pyran-4-one: Similar in structure but lacks the methoxy group.
Uniqueness
3-Methoxyoxan-4-one is unique due to the presence of both a methoxy group and a ketone functional group in its structure. This combination imparts distinct chemical reactivity and potential biological activities compared to its analogs .
Properties
IUPAC Name |
3-methoxyoxan-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-8-6-4-9-3-2-5(6)7/h6H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJJPBWCARDMCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1COCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60634789 | |
Record name | 3-Methoxyoxan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60634789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
624734-17-4 | |
Record name | 3-Methoxyoxan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60634789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methoxy-tetrahydropyrane-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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